Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)

Description

Overview of Titanium(IV) Coordination Chemistry and its Significance

Titanium(IV) coordination chemistry is a field of immense importance, primarily due to the prevalence of the +4 oxidation state for titanium. Titanium(IV) complexes typically exhibit an octahedral coordination geometry, although other arrangements are known. The high oxidation state of Ti(IV) leads to a significant degree of covalent bonding in its compounds. This area of chemistry is not purely of academic interest; it has practical applications ranging from catalysis to materials science and even medicine. For instance, certain titanium(IV) coordination complexes have been investigated as potential alternatives to platinum-based anticancer drugs, owing to the lower toxicity of titanium. wikipedia.orgresearchgate.net The propensity of Ti(IV) compounds to hydrolyze in aqueous environments presents both challenges and opportunities in the design of new complexes with specific functionalities. wikipedia.org

The Hydrotris(pyrazol-1-ylborato) Ligand: Design Principles and Coordination Motifs

The hydrotris(pyrazol-1-yl)borato ligand, often abbreviated as [Tp]⁻, is a celebrated member of the "scorpionate" ligand family. semanticscholar.orgstrem.com These tridentate ligands are designed to bind to a metal center in a facial (fac) manner, much like a scorpion grasping its prey with two pincers and delivering a sting with its tail. semanticscholar.orgunipr.it This binding mode creates a stable coordination environment around the metal ion. The [Tp]⁻ ligand is synthesized from the reaction of pyrazole (B372694) with a borohydride (B1222165) source. A key feature of this ligand system is the ability to tune its steric and electronic properties by introducing substituents on the pyrazole rings. This versatility allows for the fine-tuning of the reactivity and stability of the resulting metal complexes, making them valuable tools in various chemical transformations. semanticscholar.org

Historical Perspectives on Scorpionate Ligands in Transition Metal Chemistry

The term "scorpionate" was first coined by the Ukrainian-American chemist Swiatoslaw Trofimenko at DuPont in 1966. semanticscholar.orgstrem.com His pioneering work with hydrotris(pyrazolyl)borate ligands opened up a vast and fertile field in coordination chemistry. semanticscholar.org The initial research focused on "homoscorpionates," where three identical pyrazolyl groups are attached to a central boron atom. semanticscholar.orgstrem.com Over the decades, the field has expanded to include "heteroscorpionates," which incorporate different types of donor groups attached to the central atom. The versatility and stabilizing effect of scorpionate ligands have led to their use with a wide array of transition metals, contributing significantly to the development of organometallic chemistry and catalysis. semanticscholar.org

Emergence and Academic Relevance of Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)

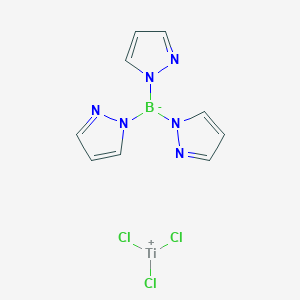

Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV), with the chemical formula C₉H₁₀BCl₃N₆Ti, is a specific example of a titanium(IV) complex featuring the classic scorpionate ligand. This compound, which appears as a yellow to orange powder, has the CAS number 58097-69-1. semanticscholar.org While detailed synthetic procedures and extensive reactivity studies for this specific compound are not widely available in the public domain, its existence and academic relevance can be inferred from the broader context of research into titanium complexes with scorpionate ligands.

The academic interest in such compounds lies in their potential as catalysts or precatalysts in various organic transformations. The combination of a Lewis acidic titanium(IV) center and the sterically demanding yet electronically flexible scorpionate ligand can lead to unique reactivity patterns. Researchers in organometallic and coordination chemistry study these types of complexes to understand fundamental aspects of bonding, structure, and reactivity. The specific arrangement of the three chloride ligands and the tridentate [Tp]⁻ ligand around the titanium center creates a well-defined coordination sphere that can be probed using various spectroscopic and crystallographic techniques. Although specific research findings on Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) are not extensively documented in readily accessible literature, it serves as a fundamental example for understanding the coordination chemistry of early transition metals with this important class of ligands.

| Property | Value |

| Chemical Formula | C₉H₁₀BCl₃N₆Ti |

| CAS Number | 58097-69-1 |

| Appearance | Yellow to orange powder |

| Ligand Type | Scorpionate (Hydrotris(pyrazol-1-yl)borato) |

| Metal Center | Titanium(IV) |

Properties

InChI |

InChI=1S/C9H9BN6.3ClH.Ti/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;;;;/h1-9H;3*1H;/q-1;;;;+4/p-3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLATUGBJEIDEJI-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.Cl[Ti+](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BCl3N6Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58097-69-1 | |

| Record name | 58097-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Precursor Chemistry

Diverse Synthetic Pathways to Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV) and Related Analogues

The synthesis of hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV), [TpTiCl₃], and its analogues can be achieved through several strategic routes. The choice of method often depends on the desired purity, scale, and the specific nature of the scorpionate ligand.

A primary and widely employed method for the synthesis of [TpTiCl₃] and related scorpionate complexes is the metathetical reaction between a titanium(IV) halide precursor and an alkali metal salt of the hydrotris(pyrazol-1-yl)borate ligand (Tp⁻). This salt-elimination reaction is a versatile route for forming metal-ligand bonds.

The general reaction involves the treatment of titanium tetrachloride (TiCl₄) with a stoichiometric amount of a Tp⁻ salt, such as potassium hydrotris(pyrazol-1-yl)borate (KTp) or sodium hydrotris(pyrazol-1-yl)borate (NaTp). The reaction is typically carried out in an inert, anhydrous solvent to prevent hydrolysis of the titanium(IV) center. Common solvents include dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724).

Reaction Scheme: TiCl₄ + MTp → [TpTiCl₃] + MCl (where M = K, Na)

The driving force for this reaction is the formation of a stable, insoluble alkali metal chloride (e.g., KCl or NaCl), which can be removed by filtration. The desired titanium complex remains in solution and can be isolated upon removal of the solvent. For instance, the synthesis of related titanium(IV) scorpionate complexes has been successfully achieved by reacting TiCl₄(THF)₂ with lithium derivatives of scorpionate-type ligands. nih.govacs.orgresearchgate.net The use of the THF adduct of TiCl₄ can moderate its reactivity.

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the product. Often, these reactions are performed at low temperatures (e.g., -78 °C to room temperature) to control the reaction rate and minimize side reactions. The progress of the reaction can be monitored by spectroscopic techniques such as NMR or IR spectroscopy. jcsp.org.pk

Table 1: Examples of Metathetical Reactions for Scorpionate Titanium(IV) Complex Synthesis

| Titanium Precursor | Scorpionate Salt | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| TiCl₄ | KTp | Dichloromethane | Stirring at room temperature | researchgate.net |

| TiCl₄(THF)₂ | Li[bdmpza] | THF | Controlled addition at low temperature | nih.gov |

| TiCl₄ | TlTp | Dichloromethane | Room temperature, precipitation of TlCl | nih.gov |

While less common for the initial synthesis of [TpTiCl₃], ligand exchange and substitution reactions can serve as a viable pathway to this and related complexes, particularly when starting from a pre-existing titanium complex. In this approach, a ligand on a titanium(IV) center is replaced by the incoming scorpionate ligand.

For example, a titanium complex with labile ligands, such as [TiCl₄(MeCN)₂], could potentially undergo ligand exchange with a Tp⁻ salt. The stronger coordinating ability of the tridentate scorpionate ligand can drive the reaction forward, displacing the more weakly bound acetonitrile ligands.

Reaction Scheme: [TiCl₄L₂] + MTp → [TpTiCl₃] + MCl + 2L (where L is a labile ligand, e.g., MeCN, THF)

The success of this method depends on the relative bond strengths and the lability of the leaving group. The choice of solvent is also crucial to facilitate the exchange process while maintaining the stability of the desired product. While specific examples for the direct synthesis of [TpTiCl₃] via this route are not extensively documented, the principles of ligand exchange are fundamental in coordination chemistry and offer a potential synthetic strategy. ox.ac.uk

A significant challenge in the synthesis of some scorpionate complexes is the potential for ligand isomerization, particularly the phenomenon known as a borotropic shift. A 1,2-borotropic shift involves the migration of the boron-bound hydrogen atom to one of the pyrazolyl nitrogen atoms, leading to a change in the ligand's coordination mode and the formation of undesired isomers.

This rearrangement is often driven by steric congestion around the metal center. iucr.org When bulky substituents are present on the pyrazolyl rings of the scorpionate ligand, the steric strain in the coordinated complex can be relieved by this isomerization. The Lewis acidity of the metal center can also play a role in promoting such shifts. iucr.org

Strategies to control or prevent borotropic shifts during the synthesis of titanium(IV) scorpionate complexes include:

Ligand Design: The use of less sterically demanding scorpionate ligands can reduce the driving force for isomerization. By avoiding bulky substituents in close proximity to the metal center, the steric strain is minimized. core.ac.uk

Reaction Conditions: Careful control of reaction temperature can influence the kinetics of the borotropic shift. Performing the synthesis at lower temperatures may favor the formation of the kinetic product over the thermodynamically favored isomer that might result from a rearrangement.

Solvent Choice: The coordinating ability of the solvent can influence the stability of the desired complex and potentially inhibit isomerization pathways.

In some cases, the borotropic shift can be reversible, and the position of the equilibrium can be influenced by the reaction conditions. Understanding the factors that govern this isomerization is crucial for the rational design and synthesis of well-defined titanium scorpionate complexes.

Purification and Isolation Techniques for Titanium(IV) Scorpionate Complexes

The purification and isolation of [TpTiCl₃] and its analogues are critical steps to obtain materials of high purity, which is essential for accurate characterization and subsequent reactivity studies. These complexes are often sensitive to air and moisture, necessitating the use of inert atmosphere techniques such as Schlenk lines or gloveboxes. whiterose.ac.ukthieme-connect.de

Obtaining single crystals is often necessary for unambiguous structural determination by X-ray crystallography. Several advanced crystallization techniques can be employed for growing high-quality single crystals of titanium(IV) scorpionate complexes.

Slow Evaporation: A straightforward method where a saturated solution of the complex in a suitable solvent is allowed to evaporate slowly in an inert atmosphere. The gradual increase in concentration leads to the formation of well-ordered crystals.

Solvent Diffusion: This technique involves layering a solution of the complex with a miscible solvent in which the complex is less soluble. Slow diffusion of the "anti-solvent" into the solution reduces the solubility of the complex, inducing crystallization at the interface.

Cooling Crystallization: A saturated solution of the complex at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

The choice of solvent or solvent system is critical for successful crystallization. A systematic screening of different solvents and solvent combinations is often necessary to find the optimal conditions for single crystal growth. hhu.de For air-sensitive compounds, all crystallization setups must be rigorously protected from atmospheric oxygen and moisture.

Table 2: Common Solvents for Crystallization of Organometallic Complexes

| Solvent | Properties | Common Use |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | Good solvent for many organometallic complexes. | Often used in layering with a less polar solvent like hexane. |

| Toluene (B28343) | Can be a good solvent for crystallization at low temperatures. | Used for both slow evaporation and cooling methods. |

| Hexane/Heptane | Poor solvent for many polar complexes. | Frequently used as an anti-solvent in diffusion methods. |

| Acetonitrile (MeCN) | Coordinating solvent that can sometimes aid in crystallization. | Can be used in mixed solvent systems. |

For the removal of soluble impurities that may co-crystallize with the product, chromatographic techniques are often employed.

Column Chromatography: For air-sensitive compounds like [TpTiCl₃], column chromatography must be performed under an inert atmosphere. lehigh.eduacs.org A glass column is packed with a suitable stationary phase (e.g., silica (B1680970) gel or alumina) that has been dried and deoxygenated. The sample is loaded onto the column, and elution is carried out with deoxygenated solvents. The fractions are collected in Schlenk flasks. The choice of eluent is critical to achieve good separation without decomposing the complex.

Sublimation: Sublimation is a powerful purification technique for compounds that are thermally stable and have a sufficiently high vapor pressure. The crude product is heated under high vacuum, causing it to sublime and then condense on a cold surface, leaving non-volatile impurities behind. This method can yield very pure crystalline material. While not widely reported specifically for [TpTiCl₃], sublimation has been successfully used for the purification of other metal scorpionate complexes. jcsp.org.pk The success of sublimation depends on the thermal stability of the complex at the required temperature and pressure.

Synthesis and Derivatization of Hydrotris(pyrazol-1-yl)borato) and Related Ligand Precursors

The synthesis of poly(pyrazolyl)borate ligands, colloquially known as "scorpionates," has been a cornerstone of coordination chemistry since their introduction by Swiatoslaw Trofimenko in the 1960s. nih.govjcsp.org.pk The hydrotris(pyrazol-1-yl)borate (Tp) anion, [HB(C3N2H3)3]⁻, is a versatile tripodal ligand that has been extensively used due to its ability to form stable complexes with a wide range of metals. jcsp.org.pkrsc.org The synthetic accessibility and the ease with which its steric and electronic properties can be modified through derivatization have contributed to its widespread application. acs.org

The traditional and most common method for synthesizing poly(pyrazolyl)borate ligands is the Trofimenko procedure, which involves the direct reaction of a pyrazole (B372694) derivative with an alkali metal borohydride (B1222165), such as potassium borohydride (KBH₄), typically in the absence of a solvent at elevated temperatures. nih.gov The degree of pyrazole substitution on the boron atom is controlled by adjusting the reaction temperature, allowing for the successive formation of bis-, tris-, and tetrakis(pyrazolyl)borate species. zu.edu.ly For many common scorpionate ligands like Tp, hydrotris(3,5-dimethylpyrazol-1-yl)borate (Tp* or TpMe2), and hydrotris(3-(2′-pyridyl)-pyrazol-1-yl)borate (Tp²⁻ᵖʸ), optimal temperatures have been identified where the desired tris-substituted product forms exclusively, without contamination from the tetrakis-product. nih.gov

Following the reaction, the excess pyrazole is typically removed by distillation or sublimation under vacuum. zu.edu.ly For purification, particularly for the alkali metal salts which may be difficult to handle, post-synthesis transmetalation to thallium(I) salts is a common strategy. nih.gov The solubility of thallium(I)-based scorpionates in organic solvents facilitates their purification. nih.gov However, due to the high toxicity of thallium compounds, alternative purification methods and synthetic routes are actively sought. nih.gov

More recent advancements have focused on developing milder and more versatile synthetic routes. One such method involves the reaction of in situ formed sodium pyrazolides with haloboranes, such as dichloroborane dimethylsulfide (BHCl₂·SMe₂), under mild conditions. acs.org This approach offers excellent control over the stoichiometry, allowing for the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates and is compatible with sensitive functional groups on the pyrazole ring that might not be accessible through high-temperature melt reactions. acs.org This method has successfully produced strongly encumbered sodium and thallium(I) poly(pyrazolyl)borates with reduced donating ability. acs.org

The following table summarizes the results for the preparation of various thallium(I) hydrotris(pyrazolyl)borate complexes using the dichloroborane methodology. acs.org

| Entry | R³ | R⁴ | R⁵ | Product | Yield (%) |

| a | H | H | H | 3aTl | 81 |

| b | tBu | Br | H | 3bTl | 90 |

| c | tBu | I | H | 3cTl | 86 |

| d | Ph | H | H | 3dTl | 78 |

| e | 4-CF₃-Ph | H | H | 3eTl | 81 |

| f | 3,5-di-CF₃-Ph | H | H | 3fTl | 75 |

| g | H | CHO | H | 3gNa | 79 |

| h | Me | NO₂ | Me | 3hNa | 86 |

| i | H | Br | H | 3iTl | 80 |

| j | H | I | H | 3jTl | 76 |

Reaction conditions: Pyrazole derivative (12.1 mmol), NaH (12.1 mmol), toluene (40 mL) for 30 min at 0 °C, then BHCl₂·SMe₂ (4 mmol) for 24 h at rt. For Tl salts, the crude sodium salt was treated with TlOAc (6 mmol) in THF (25 mL) for 2 h at rt. Yields are for isolated products. acs.org

Microwave-assisted synthesis has also emerged as a powerful technique for preparing scorpionate ligands, offering significantly reduced reaction times and often higher yields compared to conventional heating methods. zu.edu.lyresearchgate.net For example, the synthesis of potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*) from potassium tetrahydroborate and 3,5-dimethylpyrazole (B48361) can be completed in minutes under microwave irradiation, whereas classical methods require hours at reflux temperatures. zu.edu.lyresearchgate.net

The table below illustrates the optimization of microwave-assisted synthesis for KTp*. researchgate.net

| Power (Watt) | Time (min) | Temperature (°C) | Yield (%) |

| 700 | 13.5 | 100 | Incomplete Reaction |

| 800 | 13.5 | 100 | Low |

| 900 | 13.5 | 100 | 90 |

The incomplete reaction at 700W resulted in a mixture of bis(pyrazolyl)borate, tris(pyrazolyl)borate, and unreacted starting materials. zu.edu.ly

Derivatization of the hydrotris(pyrazolyl)borate ligand is achieved by using substituted pyrazoles as the starting material in these synthetic procedures. acs.org The introduction of various substituents (R³, R⁴, R⁵) onto the pyrazole rings allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. acs.org For instance, bulky substituents like tert-butyl or phenyl groups in the 3-position can enforce specific coordination geometries or create sterically protected metal centers. nih.gov Similarly, electron-withdrawing or -donating groups can modulate the donor properties of the ligand. acs.org This synthetic flexibility is a key reason for the enduring importance of scorpionate ligands in the fields of coordination chemistry and catalysis. jcsp.org.pk

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of hydrotris(pyrazolyl)borato titanium(IV) complexes, offering unparalleled detail regarding the ligand framework and the coordination environment of the titanium center.

Multinuclear NMR studies, encompassing ¹H, ¹¹B, and ¹³C nuclei, are instrumental in confirming the identity and purity of compounds like Tp*TiCl₃. The chemical shifts and coupling patterns observed in these spectra provide a detailed map of the molecular structure.

The ¹H NMR spectrum of a related complex, {hydrido-[bis(3-Me,5-Me₂Bz)(3-Me₂Bz,5-Me)-pyrazol-1-yl]borato}trichlorotitanium(IV), demonstrates the complexity and informational richness of these spectra. In this rearranged ligand system, distinct signals for the different pyrazolyl rings are observed, confirming the molecular asymmetry. researchgate.net

For the more symmetrical TpTiCl₃, the ¹H NMR spectrum is expected to show distinct resonances for the methyl groups at the 3 and 5 positions of the pyrazolyl rings and a characteristic signal for the pyrazolyl C4 proton. The ¹³C NMR spectrum complements this by providing signals for all unique carbon atoms within the Tp ligand. The ¹¹B NMR spectrum typically reveals a single resonance, indicative of the boron atom in the [BH(N₂)₃] core, with its chemical shift providing insight into the electronic environment around the boron center.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Hydrotris(pyrazolyl)borato Titanium(IV) Complex Data for {hydrido-[bis(3-Me,5-Me₂Bz)(3-Me₂Bz,5-Me)-pyrazol-1-yl]borato}trichlorotitanium(IV) researchgate.net

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyrazolyl-H | Multiple signals |

| ¹H | Methyl (pyrazolyl) | Multiple signals |

| ¹H | Methylene (benzyl) | Multiple signals |

| ¹³C | Pyrazolyl carbons | Multiple signals |

| ¹³C | Methyl carbons | Multiple signals |

| ¹³C | Methylene carbons | Multiple signals |

Variable-temperature (VT) NMR spectroscopy is a powerful tool to investigate dynamic processes, or fluxional behavior, in solution. For many tris(pyrazolyl)borate complexes, intramolecular exchange processes can occur on the NMR timescale. These processes can involve the rotation of the pyrazolyl rings or even more complex rearrangements.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules with overlapping signals.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrazolyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a straightforward method to assign the carbon signals based on their attached protons.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Coordination Mode Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and how their vibrational modes are affected by coordination to a metal center.

In the IR and Raman spectra of hydrotris(pyrazolyl)borato titanium complexes, several key vibrational modes can be identified. The B-H stretch of the Tp ligand is a particularly diagnostic feature, typically appearing in the region of 2400-2550 cm⁻¹. The precise position of this band can be sensitive to the electronic environment of the boron atom. The C-H stretching vibrations of the pyrazolyl rings are observed around 3100 cm⁻¹, while various C=N, C=C, and ring stretching modes of the pyrazolyl groups appear in the 1400-1600 cm⁻¹ region.

The vibrations associated with the titanium-chlorine bonds (Ti-Cl) are expected to appear in the far-infrared region, typically below 500 cm⁻¹. The number and positions of these bands can provide insights into the geometry of the TiCl₃ moiety. For a molecule with C₃ᵥ symmetry, two Ti-Cl stretching modes (one A₁ and one E) would be expected to be both IR and Raman active.

Table 2: Typical Diagnostic Vibrational Frequencies for Tris(pyrazolyl)borate Metal Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| ν(B-H) | 2400 - 2550 |

| ν(C-H) aromatic | ~3100 |

| Pyrazolyl ring stretches | 1400 - 1600 |

The coordination of the tris(pyrazolyl)borate ligand to the titanium(IV) center results in shifts in the vibrational frequencies of the ligand compared to the free ligand. These shifts are a direct consequence of the electronic and structural changes that occur upon complexation. For instance, the coordination of the pyrazolyl nitrogen atoms to the titanium center can lead to a strengthening of certain ring bonds and a weakening of others, which is reflected in the positions of the pyrazolyl ring stretching modes. A study on rhodium pyrazolylborate complexes utilized IR spectroscopy to confirm the κ³ coordination of the Tp ligand. researchgate.net Similarly, for TpTiCl₃ and its analogues, the observation of a single B-H stretching frequency and the pattern of the pyrazolyl ring vibrations are consistent with a tridentate coordination mode of the Tp ligand.

X-ray Diffraction Methodologies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous, high-resolution three-dimensional structure of a molecule. carleton.eduspbu.ru The process involves mounting a suitable single crystal (typically <0.5 mm in size) on a diffractometer, where it is irradiated with a monochromatic X-ray beam. carleton.edu As the crystal is rotated, a large number of diffraction spots are collected by a detector.

The collected data are then processed to determine the unit cell parameters and space group. The atomic positions are solved and subsequently refined to generate a precise molecular model. spbu.ru For Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV), this analysis would be expected to confirm a pseudo-octahedral coordination geometry around the central titanium(IV) ion. The tripodal Hydrotris(pyrazol-1-yl)borato (Tp) ligand would coordinate in a facial manner via three nitrogen atoms from the pyrazole (B372694) rings, with the remaining three coordination sites occupied by chloride ligands.

The refinement process yields precise bond lengths and angles, offering insights into the steric and electronic environment of the metal center. Key structural parameters of interest include the Ti-N and Ti-Cl bond lengths, as well as the N-Ti-N and Cl-Ti-Cl bond angles, which define the distortion from a perfect octahedral geometry.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Pseudo-Octahedral Tp-Titanium Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.15 |

| b (Å) | 12.30 |

| c (Å) | 14.85 |

| β (°) ** | 98.5 |

| Volume (ų) ** | 1835 |

| Z | 4 |

| Ti-Cl Bond Length (Å) | 2.25 - 2.30 |

| Ti-N Bond Length (Å) | 2.15 - 2.20 |

Note: This table presents typical, illustrative data for a related class of compounds, as specific published crystallographic data for the title compound is not available.

While single-crystal XRD provides the detailed structure of one crystal, powder X-ray diffraction (PXRD) is essential for characterizing a bulk, microcrystalline sample. ub.edu This technique is crucial for confirming that the structure determined from a single crystal is representative of the entire synthesized batch and for assessing the sample's phase purity. researchgate.net

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the detector measures the diffracted radiation at various angles (2θ). The resulting diffractogram is a plot of diffraction intensity versus 2θ. This pattern serves as a unique "fingerprint" for a specific crystalline solid. ub.edu By comparing the experimental PXRD pattern of a newly synthesized batch of Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV) with a pattern simulated from its single-crystal structure data, one can confirm the phase identity and purity of the bulk material. The presence of unexpected peaks would indicate impurities or the existence of different crystalline phases. researchgate.net

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. nih.gov For a coordination complex like Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV), with a formula weight of 367.27 g/mol , MS would be used to verify the presence of the intact molecule. strem.com

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques well-suited for analyzing coordination complexes without causing premature fragmentation.

ESI-MS is ideal for compounds that are soluble and can be introduced into the mass spectrometer in a liquid stream. The analysis of Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV) would likely show a prominent peak corresponding to the molecular ion [M]⁺ or related adducts, such as [M+H]⁺ or [M+Na]⁺. By increasing the energy within the spectrometer, controlled fragmentation can be induced. nuph.edu.ua

MALDI-MS involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating the desorption and ionization of the intact molecule. This technique is also effective for obtaining the molecular ion peak.

Analysis of the fragmentation patterns provides structural clues. For this complex, expected fragmentation pathways could include the sequential loss of the three chloride ligands, or the cleavage of individual pyrazole units from the Tp ligand.

Table 2: Predicted Major Ions in the Mass Spectrum of Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV)

| Ion Formula | Description | Predicted m/z (for ⁴⁸Ti, ³⁵Cl, ¹¹B) |

| [C₉H₁₀BCl₃N₆Ti]⁺ | Molecular Ion [M]⁺ | 364 |

| [C₉H₁₀BCl₂N₆Ti]⁺ | Loss of one chlorine atom [M-Cl]⁺ | 329 |

| [C₉H₁₀BClN₆Ti]⁺ | Loss of two chlorine atoms [M-2Cl]⁺ | 294 |

| [C₉H₁₀BN₆Ti]⁺ | Loss of three chlorine atoms [M-3Cl]⁺ | 259 |

| [C₆H₇BCl₃N₄Ti]⁺ | Loss of one pyrazole unit [M-C₃H₃N₂]⁺ | 297 |

Note: The m/z values are calculated based on the most abundant isotopes and represent a hypothetical fragmentation pattern.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if applicable to reactivity studies)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The central titanium atom in Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV) is in the +4 oxidation state, which corresponds to a d⁰ electron configuration. As it has no unpaired electrons, this compound is diamagnetic and therefore EPR silent.

However, EPR spectroscopy would become an essential tool for studying the reactivity of this complex, particularly in redox reactions. If Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV) were to be chemically or electrochemically reduced by one electron, it would form the corresponding paramagnetic titanium(III) species, [TpTiCl₃]⁻, which has a d¹ configuration. This Ti(III) complex would be EPR active. nih.gov

The resulting EPR spectrum would provide detailed information about the electronic structure of the reduced species. Analysis of the g-values and any hyperfine coupling to the titanium nucleus (⁴⁷Ti and ⁴⁹Ti) or ligand atoms (e.g., ¹⁴N) would offer significant insight into the distribution of the unpaired electron's spin density and the nature of the metal-ligand bonding in the paramagnetic product. nih.gov

Reactivity and Mechanistic Pathways of Hydrotris Pyrazol 1 Ylborato Trichlorotitanium Iv

Substitution Reactions at the Titanium Center

The titanium(IV) center in Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV), often abbreviated as [TpTiCl₃], is coordinatively saturated with a pseudo-octahedral geometry. The reactivity of this complex is significantly influenced by the potential for substitution of the chloride ligands by other nucleophiles.

Kinetics and Thermodynamics of Chloride and Ligand Exchange

Detailed kinetic and thermodynamic parameters for the specific exchange of chloride or the entire hydrotris(pyrazol-1-yl)borato ligand in [TpTiCl₃] are not extensively documented in the available literature. However, the principles of substitution reactions at d⁰ octahedral metal centers suggest that such exchanges would likely proceed through a dissociative or dissociative interchange mechanism. The rate of these reactions would be influenced by factors such as the strength of the incoming nucleophile, the solvent, and the steric bulk of the scorpionate ligand itself. In related tris(pyrazolyl)borate complexes of other metals, ligand exchange kinetics have been shown to follow dissociative pathways, which may suggest similar behavior for this titanium analogue.

Nucleophilic Attack and Formation of New Coordination Species

The electrophilic nature of the Ti(IV) center, enhanced by the three electron-withdrawing chloride ligands, makes it susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to the substitution of one or more chloride ions, resulting in the formation of new coordination species. For instance, reaction with alkoxides (RO⁻) can yield complexes of the type [TpTiCl₂(OR)]. The formation of such species is demonstrated in the reactivity of related titanium complexes bearing other scorpionate-type ligands, which readily undergo nucleophilic substitution to form new alkoxide-containing compounds. Similarly, reactions with other anionic or neutral Lewis bases can lead to a diverse range of derivatives, expanding the coordination chemistry of the [TpTi] moiety. The reaction of zinc(II) complexes with a tris(pyridyl)pyrazolyl borate (B1201080) ligand, for example, shows the substitution of a chloride ligand by an azide (B81097) ion to form a new mononuclear complex. nih.gov

Redox Chemistry and Electrochemical Behavior

The titanium center in [TpTiCl₃] is in the +4 oxidation state, its highest and most stable oxidation state. wikipedia.org However, it can be induced to undergo reduction to lower oxidation states, which is a key aspect of its reactivity, particularly in catalytic applications.

Electrochemical Characterization by Cyclic Voltammetry

The cyclic voltammogram of [TpMs*TiCl₃] reveals important features about its redox behavior. ufba.br For this related complex, a pair of redox peaks occurs with a cathodic peak potential (Ecp1) at +110 mV and an anodic peak potential (Eap1) at +180 mV. ufba.br This process is associated with the redox activity of the titanium center. ufba.br Additional peaks at negative potentials and around +800 mV may be associated with the redox processes of the tris(pyrazolyl)borate ligand itself. ufba.br

Table 1: Electrochemical Data for a Related Titanium Tris(pyrazolyl)borate Complex

| Parameter | Value (mV vs. Ag/AgCl) |

|---|---|

| Cathodic Peak Potential (Ecp1) | +110 |

| Anodic Peak Potential (Eap1) | +180 |

| Formal Potential (Ef) | 145 |

| Peak Separation (ΔE) | 70 |

*Data obtained for the related complex [TpMsTiCl₃]. ufba.br

Reductive Activation and Generation of Lower Oxidation States

The reduction of the Ti(IV) center to Ti(III) is a critical step in the activation of [TpTiCl₃]-based systems for catalysis, such as in olefin polymerization. unesp.br The electrochemical reduction of Ti(IV) complexes to Ti(III) has been shown to be a straightforward process in various systems. cdc.gov However, further reduction to lower oxidation states can be more complex and is not always confirmed. cdc.gov In the context of related titanium pincer complexes, the reduction of the Ti(IV) center to a Ti(III) species can occur readily, and the extent of this reduction can be highly dependent on the solvent used. chemrxiv.org Spectroelectrochemical studies on related [Tp*TiCl₃] complexes, when activated by co-catalysts like methylaluminoxane (B55162) (MAO), have shown that the reduction process can lead to decomposition of the complex, suggesting that the generated lower-valent species may have limited stability under certain conditions. ufba.br

Lewis Acidity and Adduct Formation

The titanium(IV) center in [TpTiCl₃] functions as a Lewis acid, capable of accepting an electron pair from a Lewis base. This acidity is a consequence of the high positive charge on the titanium atom and the presence of electronegative chloride ligands.

The interaction of Lewis acids with Lewis bases leads to the formation of adducts. nih.gov While specific studies on adduct formation with [TpTiCl₃] are sparse, the well-documented Lewis acidity of titanium tetrachloride (TiCl₄) provides a useful comparison. TiCl₄ is a strong Lewis acid that readily forms adducts with a wide variety of Lewis bases, such as pyridines and ethers. researchgate.netrsc.org For example, TiCl₄ reacts with methyl-substituted pyridines to form neutral 1:1 complexes, [TiCl₄L], or 1:2 adducts, [TiCl₄L₂], depending on the steric hindrance of the pyridine (B92270) ligand. researchgate.net

Given this precedent, it is expected that [TpTiCl₃] would also form stable adducts with various Lewis bases. The coordination of a Lewis base to the titanium center would likely occur at a position trans to one of the pyrazolyl nitrogen atoms or by displacing a chloride ligand if the base is a sufficiently strong nucleophile. The formation of such adducts can modulate the electronic properties and reactivity of the titanium center.

Interactions with Lewis Bases and Solvates

The titanium(IV) center in [TpTiCl₃] is coordinatively unsaturated and acts as a Lewis acid, making it susceptible to interactions with Lewis bases and coordinating solvents. The nature of these interactions can range from the formation of stable adducts to the incorporation of solvent molecules into the crystal lattice.

Research into related hydrotris(indazol-1-yl)borato metal complexes has shown that solvents such as tetrahydrofuran (B95107) (THF), chloroform, and dioxane can co-crystallize with the complex, occupying voids and channels within the crystal packing. The removal of these solvent molecules often leads to a loss of crystallinity. While specific adducts of the parent [TpTiCl₃] with common Lewis bases are not extensively detailed in foundational literature, the reaction of trichloro[tris(pyrazolyl)borato]titanium(IV) with hydrazines demonstrates the capability of the titanium center to coordinate with basic molecules. These reactions can lead to the formation of titanium(IV) hydrazido species, highlighting the reactivity of the Ti-Cl bonds with suitable nucleophiles.

The table below summarizes the observed interactions for related tris(azolyl)borato metal complexes, which provide a model for the expected behavior of [TpTiCl₃].

| Interacting Molecule | Type of Interaction | Resulting Species/Observation |

| Tetrahydrofuran (THF) | Solvation | Co-crystallization, incorporation into lattice |

| Chloroform | Solvation | Co-crystallization, incorporation into lattice |

| Dioxane | Solvation | Co-crystallization, incorporation into lattice |

| Hydrazines | Lewis Base Coordination | Formation of Titanium(IV) hydrazido(1–) species |

Role in Activating Small Molecules

While high-valent d⁰ titanium(IV) complexes like [TpTiCl₃] are generally not potent activators of small molecules on their own, they serve as crucial precursors for catalytically active systems. The activation typically requires a co-catalyst or reduction to a lower titanium oxidation state.

A prominent example is the activation of ethylene (B1197577) for polymerization. Sterically hindered analogues of [TpTiCl₃], such as those with neopentyl, tert-butyl, or phenyl substituents on the pyrazolyl rings, become active catalysts for ethylene polymerization upon treatment with the co-catalyst methylaluminoxane (MAO). unesp.br The MAO acts as a chloride abstractor and alkylating agent, generating a cationic titanium-alkyl species that is the active catalyst. The catalytic activity is influenced by the steric bulk of the Tp ligand substituents, with more sterically open precursors generally showing higher activity. unesp.br

Furthermore, the related divalent complex, Bis[hydrotris(pyrazol-1-yl)borato]titanium(II) or [Tp₂Ti], which can be synthesized from titanium(II) precursors, demonstrates controlled reactivity with simple chalcogen oxidants, indicating the capability of the Tp/titanium framework to mediate redox reactions relevant to small molecule activation. rsc.org

Reactions Involving the Hydrotris(pyrazol-1-yl)borato Ligand

The hydrotris(pyrazol-1-yl)borato ligand is not merely a passive spectator. It can undergo significant structural transformations, influencing the coordination environment and reactivity of the titanium center.

Ligand Rearrangement and Borotropic Shifts

One of the most fascinating aspects of sterically crowded scorpionate complexes is the rearrangement of the ligand via a 1,2-borotropic shift. This intramolecular isomerization occurs to relieve steric congestion around the metal center. nih.gov The process involves the migration of the boron-hydride group from one pyrazolyl nitrogen to an adjacent one, effectively shifting a pyrazolyl substituent from the boron atom to a carbon atom of another pyrazolyl ring.

A notable example was observed in the reaction of TiCl₄ with the potassium salt of the sterically crowded hydrido-tris(3-Me₂Bz,5-Me-pyrazol-1-yl)borato ligand. researchgate.net This reaction did not yield the expected complex but instead afforded a product that had undergone a double 1,2-borotropic shift. researchgate.net This rearrangement transforms the ligand into an isomer, for instance, converting a hydrotris(3-R-pyrazol-1-yl)borate into a {hydro-[bis(3-R-pyrazol-1-yl)][5-R-pyrazol-1-yl]borato} ligand.

Factors that promote this rearrangement include:

Steric Crowding: Large substituents on the 3-position of the pyrazolyl rings increase steric strain. nih.gov

Lewis Acidity of the Metal: A strongly Lewis acidic metal center, like Ti(IV), can facilitate the shift. nih.gov

The table below details the transformation of the ligand during a borotropic shift.

| Initial Ligand Structure | Rearranged Ligand Structure | Key Driver |

| Hydrotris(3-R-pyrazol-1-yl)borate | {Hydro-[bis(3-R-pyrazol-1-yl)][5-R-pyrazol-1-yl]borato} | Steric Congestion |

Ligand Modification and Functionalization Strategies

The functionalization of the [TpTiCl₃] complex is primarily achieved by synthesizing modified hydrotris(pyrazol-1-yl)borate ligands prior to their coordination with the titanium center. Post-synthetic modification of the ligand while it is coordinated to titanium is not a commonly reported strategy.

The versatility of the Tp ligand system stems from the ability to introduce a wide array of substituents onto the pyrazole (B372694) rings before the ligand is constructed. Synthetic methods allow for the preparation of pyrazoles with functional groups at the 3, 4, and 5 positions. These substituted pyrazoles are then reacted with a boron source, such as sodium borohydride (B1222165) or potassium borohydride, to yield the desired functionalized Tp ligand.

This pre-functionalization approach allows for the systematic tuning of the electronic and steric properties of the resulting titanium complex. For example, introducing bulky groups like tert-butyl or phenyl at the 3-position creates sterically hindered complexes used in polymerization catalysis. unesp.br This strategy has been instrumental in developing a wide family of [Tp'TiCl₃] complexes (where Tp' denotes a substituted Tp ligand) with tailored reactivity.

Catalytic Applications and Mechanistic Investigations

Role as a Pre-catalyst in Olefin Polymerization

TpTiCl₃ and its derivatives have demonstrated notable activity as pre-catalysts in the polymerization of olefins, such as ethylene (B1197577). These catalysts, when activated by a suitable co-catalyst, can produce high molecular weight polymers with varying properties depending on the reaction conditions and the specific ligand structure.

Ziegler-Natta Type Catalysis and Co-catalyst Systems (e.g., MAO)

In the realm of olefin polymerization, TpTiCl₃ functions as a single-site catalyst precursor, akin to those used in Ziegler-Natta catalysis. The activation of this pre-catalyst is typically achieved using a co-catalyst, with methylaluminoxane (B55162) (MAO) being a prominent example. The interaction between TpTiCl₃ and MAO generates the active cationic titanium species responsible for initiating and propagating the polymerization chain.

Research has shown that titanium complexes containing sterically hindered hydrotris(pyrazolyl)borate ligands, when activated with MAO, are effective catalysts for ethylene polymerization. unesp.br The MAO not only alkylates the titanium center but also abstracts a chloride ligand to form a catalytically active species.

Influence of Ligand Substituents and Reaction Conditions on Catalytic Activity and Selectivity

The catalytic performance of the TpTiCl₃/MAO system is significantly influenced by both the substituents on the pyrazolyl rings of the Tp ligand and the reaction conditions.

Ligand Substituents: The steric and electronic properties of the hydrotris(pyrazolyl)borate ligand can be systematically modified by introducing substituents on the pyrazole (B372694) rings. Studies on a set of Tp'MCl₃ complexes (where Tp' represents a substituted hydrotris(pyrazolyl)borate ligand and M is a Group IV metal) have revealed that the steric hindrance of the ligand plays a crucial role in the catalytic activity. For instance, in ethylene polymerization, a more sterically open catalyst precursor leads to higher activity. unesp.br This is attributed to the increased accessibility of the active site for the incoming monomer.

The following table summarizes the ethylene polymerization activity of various sterically hindered hydrotris(pyrazolyl)borato titanium and zirconium complexes when activated with MAO.

| Catalyst Precursor | Metal (M) | Ligand (Tp') | Catalytic Activity (g PE/mol[M]·h) |

| 4 | Ti | HB(3-neopentyl-pyrazolyl)₃⁻ | 5.1 x 10³ |

| 5 | Ti | HB(3-tert-butyl-pyrazolyl)₃⁻ | - |

| 6 | Ti | HB(3-phenyl-pyrazolyl)₃⁻ | - |

| 7 | Zr | HB(3-phenyl-pyrazolyl)₃⁻ | - |

| 8 | Zr | HB(3-tert-butyl-pyrazolyl)₃⁻ | 1.3 x 10³ |

| Data sourced from research on sterically hindered hydrotris(pyrazolyl)borate ligands in ethylene polymerization. unesp.br |

Reaction Conditions: Parameters such as temperature, monomer pressure, and the [Al]/[M] molar ratio (the ratio of co-catalyst to the titanium pre-catalyst) also have a profound impact on the catalytic activity and the properties of the resulting polymer. For ethylene polymerization catalyzed by hydrotris(pyrazolyl)borato titanium complexes, the optimal activity is often observed at a specific temperature, for example, 60°C. unesp.br Furthermore, the molecular weight of the produced polyethylene (B3416737) can be influenced by the [Al]/[Zr] molar ratio when using analogous zirconium complexes. unesp.br

Application in Ring-Opening Polymerization Reactions

While the use of TpTiCl₃ itself in ring-opening polymerization (ROP) is not extensively documented in dedicated studies, the broader class of titanium complexes has been widely investigated as effective catalysts for the polymerization of cyclic esters, such as lactones and lactides. These polymers are of significant interest due to their biodegradability and biocompatibility.

Polymerization of Lactones and Cyclic Esters

Titanium alkoxide complexes, in particular, have been shown to be active initiators for the ROP of monomers like ε-caprolactone and lactide. mdpi.com The catalytic activity and the characteristics of the resulting polymers, such as molecular weight and polydispersity, are highly dependent on the ligand environment around the titanium center. For instance, multimetallic titanium complexes derived from benzilic acid and 2,2'-diphenylglycine have been successfully employed as catalysts for the ROP of ε-caprolactone and rac-lactide. mdpi.com

Mechanistic Aspects of Polymerization Initiation and Propagation

The generally accepted mechanism for the ring-opening polymerization of cyclic esters by metal alkoxide catalysts is the coordination-insertion mechanism. This process involves the following key steps:

Coordination: The carbonyl oxygen of the cyclic ester coordinates to the electrophilic titanium center.

Nucleophilic Attack: An alkoxide ligand on the titanium complex attacks the carbonyl carbon of the coordinated monomer.

Ring-Opening: The acyl-oxygen bond of the cyclic ester cleaves, leading to the opening of the ring and the formation of a new, elongated alkoxide ligand attached to the titanium center.

Propagation: The newly formed alkoxide can then coordinate and react with subsequent monomer molecules, propagating the polymer chain.

Lewis Acid Catalysis in Organic Transformations

While specific applications of Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) as a Lewis acid catalyst in organic transformations are not widely reported, titanium(IV) complexes, in general, are well-known Lewis acids. Their utility stems from the electron-deficient nature of the titanium center, which can activate a wide range of substrates.

The hydrotris(pyrazolyl)borate ligand, being a bulky and electron-donating scorpionate ligand, can modulate the Lewis acidity of the titanium center. The steric bulk can create a specific coordination environment that may lead to enhanced selectivity in certain reactions. Although detailed research focusing solely on TpTiCl₃ as a Lewis acid catalyst is limited, the fundamental principles of Lewis acid catalysis by titanium complexes suggest its potential in various organic transformations, such as Diels-Alder reactions, aldol (B89426) additions, and cyanosilylation reactions. The specific reactivity and selectivity would, however, be highly dependent on the substrate and the reaction conditions.

C-C Bond Formation and Other Organic Reactions

There is a notable absence of published research detailing the application of Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) as a catalyst for C-C bond formation reactions or other specific organic transformations outside of polymerization. While titanium complexes, in general, are utilized in a variety of organic reactions, including aldol reactions, Diels-Alder reactions, and various coupling reactions, specific studies employing the hydrotris(pyrazol-1-yl)borato ligand framework in conjunction with a trichlorotitanium(IV) center for these purposes have not been reported in the available scientific literature. Therefore, no data tables or detailed research findings on this topic can be presented.

Detailed Mechanistic Studies of Catalytic Cycles

Consistent with the lack of reported applications in C-C bond formation and other organic reactions, there are no detailed mechanistic studies of the catalytic cycles involving Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) for such transformations. Mechanistic investigations are typically contingent on the establishment of a compound's catalytic activity in a specific reaction.

Identification of Active Species and Intermediates via Spectroscopic Methods

The identification of active species and catalytic intermediates is a critical aspect of understanding any catalytic cycle. Spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography are instrumental in this regard. However, for Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) in the context of C-C bond formation or other non-polymerization organic reactions, no such spectroscopic studies have been published. The literature does contain spectroscopic data for the parent compound itself and for related complexes in the context of polymerization, but this information does not extend to the identification of intermediates in other catalytic cycles.

Kinetic Studies and Rate Law Determination for Catalytic Processes

Kinetic studies are fundamental to elucidating reaction mechanisms and optimizing catalytic processes. This involves determining the reaction order with respect to the catalyst, substrates, and any other relevant species to establish the rate law. As there are no established catalytic applications for Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) in C-C bond formation or other organic reactions, no kinetic studies or rate law determinations have been reported for such processes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic properties and reaction mechanisms of transition metal complexes like Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV).

Geometry Optimization and Vibrational Frequency Calculations

A foundational step in the computational analysis of [TpTiCl₃] would involve geometry optimization. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) for main group atoms and a specialized basis set for titanium), the molecule's lowest energy structure can be calculated. This process yields key structural parameters such as bond lengths and angles. For instance, one would expect the titanium center to adopt a distorted octahedral geometry, coordinated by the three nitrogen atoms of the tris(pyrazolyl)borate ligand and the three chlorine atoms in a fac arrangement.

Energetics of Reaction Pathways and Transition State Analysis

DFT is particularly adept at mapping out the energetic landscapes of chemical reactions. For [TpTiCl₃], this could involve studying its role as a catalyst or precatalyst. For example, the mechanism of a reaction catalyzed by this complex would be investigated by calculating the energies of reactants, intermediates, transition states, and products. Transition state theory, combined with the calculated activation energies, would provide insights into reaction rates and mechanisms. Such analyses are common for understanding catalytic cycles in organometallic chemistry.

Charge Distribution and Electron Density Analysis

Analysis of the charge distribution within the [TpTiCl₃] molecule offers insights into its reactivity. Methods like Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory can quantify the partial atomic charges, revealing the electrophilic nature of the titanium(IV) center and the charge donation from the ligands. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack. The electron density analysis would also characterize the nature of the Ti-N and Ti-Cl bonds, determining their degree of covalent versus ionic character. DFT calculations on related titanium hydrazido complexes with a tris(pyrazolyl)methane ligand have shown that fragment-charge analysis is effective in quantifying the donor ability of ligands.

Ab Initio Methods for High-Level Electronic Structure Calculations

For more precise electronic structure calculations, ab initio methods, which are based on first principles without empirical parameterization, could be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate energies and properties. For a molecule of this size, such high-level calculations are often used to benchmark the results obtained from more computationally efficient DFT methods. For example, ab initio calculations have been used to confirm the magnetic properties of related tris(pyrazolyl)borato titanium(III) complexes.

Molecular Dynamics and Statistical Mechanics for Dynamic Behavior

While DFT and ab initio methods typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations can explore the dynamic behavior of [TpTiCl₃] at finite temperatures. By simulating the motion of atoms over time, MD can provide insights into the conformational flexibility of the tris(pyrazolyl)borate ligand, the dynamics of solvent interactions, and the vibrational motions of the complex in a more realistic environment. However, specific MD studies focused on this particular titanium complex are not found in the literature.

Quantitative Structure-Activity Relationships (QSAR) in Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate molecular descriptors with a specific activity, such as catalytic efficacy. In the context of [TpTiCl₃] and its derivatives, a QSAR study would involve synthesizing a series of related catalysts with varied substituents on the pyrazolyl rings or by replacing the chloride ligands. Computational chemistry would be used to calculate a range of electronic and steric descriptors for each compound in the series. These descriptors would then be statistically correlated with experimentally measured catalytic activities to build a predictive model. This model could then be used to design new, more effective catalysts in silico. This approach, however, requires a substantial set of experimental data on a series of related compounds, which is currently unavailable for this system.

Predictive Modeling of Ligand Effects on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and rationalize the influence of ligands on the reactivity and selectivity of metal complexes like Hydrotris(pyrazol-ylborato)trichlorotitanium(IV). Through methods such as Density Functional Theory (DFT), chemists can model reaction pathways and transition states to understand how the electronic and steric properties of the hydrotris(pyrazol-1-yl)borato (Tp) ligand dictate the catalytic behavior of the titanium center.

Theoretical Framework:

Predictive modeling in this context would focus on quantifying the impact of the Tp ligand in several key areas:

Steric Influence: The bulky nature of the Tp ligand creates a specific steric environment around the titanium atom. This can be modeled to predict regioselectivity and stereoselectivity in catalytic reactions. For instance, in a polymerization reaction, the model could predict how the ligand's cone angle influences monomer approach and insertion, thereby affecting the tacticity of the resulting polymer.

Reaction Pathway Analysis: By mapping the potential energy surface for a given reaction, theoretical models can identify the most favorable reaction pathways. This involves calculating the activation energies for different possible transition states. For example, in an oxidation reaction, modeling could determine whether a substrate is more likely to attack at a specific Ti-Cl bond and how the Tp ligand stabilizes or destabilizes the transition state for that attack.

Simulated Data on Ligand-Controlled Selectivity:

While specific experimental or calculated data for Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) is not available, a hypothetical data table below illustrates the kind of results that such a predictive study might generate. This table models the effect of substituting the pyrazolyl rings of the Tp ligand on the activation energy (ΔE‡) and product selectivity of a hypothetical catalytic reaction.

| Ligand Substitution (R) | Calculated Parameter | Value | Predicted Outcome |

| H (unsubstituted) | ΔE‡ (Pathway A) | 20 kcal/mol | Major Product |

| ΔE‡ (Pathway B) | 22 kcal/mol | Minor Product | |

| Product Ratio (A:B) | 95:5 | High Selectivity | |

| CH₃ (methyl) | ΔE‡ (Pathway A) | 21 kcal/mol | Major Product |

| ΔE‡ (Pathway B) | 21.5 kcal/mol | Minor Product | |

| Product Ratio (A:B) | 70:30 | Moderate Selectivity | |

| CF₃ (trifluoromethyl) | ΔE‡ (Pathway A) | 18 kcal/mol | Major Product |

| ΔE‡ (Pathway B) | 23 kcal/mol | Minor Product | |

| Product Ratio (A:B) | >99:1 | Very High Selectivity |

Note: This data is hypothetical and for illustrative purposes only.

Interpretation of Modeled Data:

The hypothetical data illustrates how computational modeling can predict ligand effects:

The unsubstituted ligand (R=H) shows good selectivity for Pathway A.

Introducing an electron-donating methyl group (R=CH₃) slightly increases the activation energies and, more importantly, reduces the energy difference between the two pathways, leading to lower selectivity. This could be attributed to electronic destabilization of the preferred transition state.

The introduction of a strongly electron-withdrawing trifluoromethyl group (R=CF₃) significantly lowers the activation energy for Pathway A while raising it for Pathway B. This widens the energy gap between the transition states, leading to a prediction of exceptionally high selectivity. This effect would be rationalized by the increased Lewis acidity of the titanium center, which more effectively stabilizes the transition state of Pathway A.

Such predictive models are invaluable for the rational design of new catalysts. By computationally screening different ligand modifications, researchers can prioritize synthetic efforts toward catalysts with desired reactivity and selectivity, accelerating the discovery of more efficient chemical transformations.

Future Research Directions and Advanced Material Applications

Rational Design and Synthesis of Novel Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV) Analogues

The versatility of the scorpionate ligand framework allows for systematic modifications to tailor the properties of the resulting titanium complexes for specific applications.

The hydrotris(pyrazolyl)borate (Tp) ligand is a prominent member of the "scorpionate" class of ligands, known for its tridentate, facial coordination to metal centers. wikipedia.orgcore.ac.uk The rational design of [TpTiCl₃] analogues hinges on the modification of the pyrazole (B372694) rings within the Tp ligand framework. By introducing substituents at various positions on the pyrazole rings, researchers can systematically alter the steric and electronic environment around the titanium center. chemeurope.comnih.gov

For instance, introducing bulky groups, such as tert-butyl or mesityl, at the 3-position of the pyrazole rings increases steric hindrance around the metal. researchgate.netacs.org This steric crowding can influence the coordination geometry of the complex, potentially stabilizing reactive species or directing the regioselectivity of catalytic reactions. nih.gov Conversely, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the titanium center. rsc.orgrsc.org For example, fluoroalkyl-substituted Tp ligands have been shown to create more electron-deficient metal centers, which can enhance catalytic activity for certain transformations. rsc.orgacs.org

The synthesis of these modified Tp ligands typically involves the reaction of a substituted pyrazole with an alkali metal borohydride (B1222165). chemeurope.com Subsequent reaction with a suitable titanium(IV) precursor, such as titanium tetrachloride (TiCl₄), yields the desired substituted [TpTiCl₃] analogue. nih.govacs.org The ability to fine-tune these properties is crucial for developing catalysts with improved performance and for synthesizing materials with specific electronic or optical characteristics. nih.govmdpi.com

Table 1: Examples of Substituted Pyrazoles for Tp Ligand Modification

| Substituent Position | Example Substituent Group | Potential Effect on Titanium Complex |

| 3-position | tert-butyl, mesityl, phenyl | Increased steric bulk, influencing reactivity and stability. researchgate.netacs.org |

| 3,5-positions | Methyl | Moderate increase in steric bulk and electron donation. wayne.edu |

| 4-position | Nitro (NO₂) | Electron-withdrawing, increasing Lewis acidity of the metal center. rsc.org |

| 3-position | Trifluoromethyl (CF₃) | Strong electron-withdrawing effect, enhancing catalytic activity. rsc.org |

Future research also extends to replacing the chloride ligands in [TpTiCl₃] with other halides (F⁻, Br⁻, I⁻) or pseudohalides (e.g., CN⁻, N₃⁻, SCN⁻). The nature of the halide or pseudohalide ligand can significantly impact the reactivity, stability, and electronic structure of the titanium complex. For example, the substitution of chloride with bromide or iodide can alter the Lewis acidity of the titanium center and influence the kinetics of ligand exchange reactions.

The synthesis of cyanide-containing titanium complexes with scorpionate ligands, such as [TpTi(CN)₃]⁻ (where Tp is hydrotris(3,5-dimethylpyrazolyl)borate), has been reported, demonstrating the feasibility of incorporating pseudohalides. nih.govresearchgate.netresearchgate.net These cyanide complexes are of interest for the construction of polynuclear magnetic materials. The exploration of a wider range of pseudohalides could lead to novel titanium complexes with unique spectroscopic and reactive properties, potentially finding applications in catalysis or as building blocks for coordination polymers.

Development of Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV) as a Precursor for Advanced Materials

The well-defined structure and reactivity of [TpTiCl₃] make it an attractive precursor for the synthesis of a variety of titanium-containing materials. Its organic ligand can act as a built-in directing agent or be removed under specific conditions to yield pure inorganic materials.

[TpTiCl₃] and its analogues can serve as molecular precursors for the synthesis of titanium-based functional materials, most notably titanium dioxide (TiO₂). mdpi.com TiO₂ is a widely studied material with applications in photocatalysis, solar cells, and self-cleaning surfaces. gjesm.nete3s-conferences.org Traditional synthesis methods for TiO₂, such as the sol-gel process, often utilize titanium alkoxides like titanium isopropoxide (TTIP) or tetrabutylorthotitanate (TBOT). nih.govmdpi.comresearchgate.netyoutube.com

Using a well-defined precursor like [TpTiCl₃] offers the potential for greater control over the final material's properties, such as particle size, crystal phase (anatase, rutile, or brookite), and surface morphology. nih.gov The decomposition of the [TpTiCl₃] precursor under controlled thermal or hydrolytic conditions can lead to the formation of nano-structured TiO₂. The presence of the Tp ligand during the initial stages of material formation could influence nucleation and growth processes, potentially leading to materials with enhanced photocatalytic activity or other desirable properties.

Table 2: Comparison of Precursors for TiO₂ Synthesis

| Precursor | Formula | Synthesis Method | Advantages |

| Titanium Isopropoxide | Ti[OCH(CH₃)₂]₄ | Sol-Gel researchgate.net | Commercially available, high reactivity. |

| Titanium Tetrachloride | TiCl₄ | Sol-Gel, Hydrothermal mdpi.com | Low cost, can produce various TiO₂ phases. |

| Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV) | C₉H₁₀BCl₃N₆Ti | Controlled Decomposition | Potential for precise control over morphology and crystal phase. |

Another promising area of research is the use of [TpTiCl₃] as a building block for the construction of hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs). ntu.edu.sg MOFs are crystalline porous materials constructed from metal nodes and organic linkers, with potential applications in gas storage, separation, and catalysis.

While the direct synthesis of titanium-based MOFs can be challenging, the functionalized Tp ligand in [TpTiCl₃] analogues could be designed to act as a linker itself or to anchor the titanium complex within a pre-formed framework. ntu.edu.sg For example, a Tp ligand functionalized with a carboxylic acid or other coordinating group could be used to link multiple titanium centers, forming a porous network. The incorporation of the robust [TpTi] unit into a hybrid architecture could impart unique catalytic or photophysical properties to the resulting material. Post-synthetic modification of existing MOFs with [TpTiCl₃] is another viable strategy for creating these advanced materials. ntu.edu.sgmdpi.com

Sustainable Synthesis and Catalysis: Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis and application of coordination compounds. mdpi.com This includes the use of environmentally benign solvents, energy-efficient synthesis methods, and the development of catalysts that are highly active and selective, minimizing waste production.

The development of green synthesis routes for titanium-based materials, often inspired by biological processes, is an active area of research. mdpi.comgjesm.netnih.gov These methods aim to produce materials like TiO₂ under mild conditions, often using water as a solvent and biocompatible templates. nih.gov While much of this work has focused on simple titanium precursors, there is an opportunity to apply these principles to the synthesis of [TpTiCl₃] and its derivatives. This could involve exploring solvent-free reaction conditions or using microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

Furthermore, the design of [TpTiCl₃]-based catalysts aligns with green chemistry goals. By tuning the ligand framework, it is possible to develop highly efficient catalysts that can operate under mild conditions, reduce the need for harsh reagents, and be recycled and reused. The stability imparted by the scorpionate ligand can contribute to the longevity of the catalyst, a key aspect of sustainable chemical processes. chemeurope.comrsc.org The use of titanium, an earth-abundant and biocompatible element, further enhances the green credentials of these catalytic systems. e3s-conferences.orgnih.gov

Emerging Interdisciplinary Research Opportunities in Coordination Chemistry and Catalysis

The "scorpionate" ligand, hydrotris(pyrazol-1-yl)borate, offers a unique tridentate coordination environment that imparts considerable stability to the metal complexes it forms. This stability, combined with the ability to systematically modify the steric and electronic properties of the ligand by substituting the pyrazole rings, provides a powerful tool for tuning the reactivity of the titanium center. This tunability is central to its potential in catalysis.

Recent studies have highlighted the catalytic prowess of related sterically hindered hydrotris(pyrazolyl)borate titanium trichloride (B1173362) complexes in ethylene (B1197577) polymerization. When activated with a co-catalyst such as methylaluminoxane (B55162) (MAO), these complexes exhibit significant activity, producing high molecular weight polyethylene (B3416737). The catalytic activity is influenced by the steric bulk of the substituents on the pyrazolyl rings, suggesting that a systematic investigation into the structure-activity relationship of these catalysts could lead to the development of highly efficient and selective polymerization catalysts.

The intersection of coordination chemistry and materials science presents another fertile ground for research. The incorporation of titanium scorpionate complexes into polymeric matrices or onto solid supports could lead to the development of robust, recyclable heterogeneous catalysts. Such materials would offer significant advantages in terms of process efficiency and sustainability.

Furthermore, the rich redox chemistry of titanium suggests that Hydrotris(pyrazol-1-yl)borato)trichlorotitanium(IV) could serve as a precursor to lower oxidation state titanium complexes with novel catalytic activities. Exploring the reduction chemistry of this compound could unlock new reactivity patterns and applications in areas such as small molecule activation and organic synthesis.

The exploration of these interdisciplinary research avenues will undoubtedly deepen our understanding of the fundamental principles of coordination chemistry and catalysis, while simultaneously paving the way for the development of advanced materials with tailored properties and functionalities.

Q & A

Q. What are the established synthetic protocols for Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV), and what purity levels can be achieved under optimal conditions?

Methodological Answer: The synthesis typically involves reacting titanium(IV) precursors (e.g., TiCl₃(OR), where R = isopropyl or methoxy-substituted aryl) with hydrotris(pyrazol-1-yl)borate (Tp) ligands under inert atmospheres (argon or nitrogen) to prevent hydrolysis. For example, [Li(Tp)]₂ can react with TiCl₃(OR) in toluene at low temperatures (-78°C) to form the trichlorotitanium(IV) complex . Purification via recrystallization from anhydrous solvents (e.g., THF or dichloromethane) yields products with ≥95% purity, as confirmed by elemental analysis and NMR spectroscopy . Moisture-sensitive handling (glovebox/Schlenk techniques) is critical to maintain integrity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)?

Methodological Answer:

- X-ray crystallography is the gold standard for confirming the octahedral geometry and ligand coordination mode (κ³-Tp binding to Ti(IV)) .

- ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identifies ligand proton environments and detects impurities.

- IR spectroscopy verifies B-H stretching (~2500 cm⁻¹) and pyrazole ring vibrations.

- Elemental analysis ensures stoichiometric ratios (C, H, N, Cl). Advanced techniques like EXAFS can probe Ti-Cl/Ti-N bond distances in solution .

Q. How does Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) function as a catalyst in oxygen atom transfer reactions, and what substrates are typically employed?

Methodological Answer: The Ti(IV) center activates substrates via Lewis acid behavior, while the Tp ligand stabilizes intermediate oxidation states. In oxygen atom transfer (OAT), the complex reacts with tertiary phosphines (e.g., PMe₃, PEt₃) to form Ti(IV)-oxo species, as observed in analogous Mo(VI)-Tp systems. Substrates include phosphines, sulfoxides, and epoxides. Kinetic studies require monitoring by GC-MS or ³¹P NMR to track phosphine oxide formation .

Advanced Research Questions

Q. What mechanistic insights have been gained into the catalytic cycles involving Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV), particularly regarding ligand participation and oxidation state changes?

Methodological Answer: Mechanistic studies using stopped-flow UV-Vis and EPR spectroscopy reveal that the Tp ligand remains κ³-coordinated during catalysis, preventing Ti(IV) reduction. However, transient Ti(III) intermediates may form during electron-transfer steps. Computational studies (DFT) suggest that ligand flexibility enables substrate binding without dissociation, as seen in zirconium-Tp analogs . Isotopic labeling (¹⁸O) can trace oxygen transfer pathways .